Journal Name:Materials Horizons
Journal ISSN:2051-6347
IF:15.717
Journal Website:http://pubs.rsc.org/en/journals/journalissues/mh#!recentarticles&adv
Year of Origin:0
Publisher:
Number of Articles Per Year:119
Publishing Cycle:
OA or Not:Not
Textile strain sensors: a review of the fabrication technologies, performance evaluation and applications
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/C8MH01062E
The recent surge in using wearable personalized devices has made it increasingly important to have flexible textile-based sensor alternatives that can be comfortably worn and can sense a wide range of body strains. Typically fabricated from rigid materials such as metals or semiconductors, conventional strain sensors can only withstand small strains and result in bulky, inflexible, and hard-to-wear devices. Textile strain sensors offer a new generation of devices that combine strain sensing functionality with wearability and high stretchability. In this review, we discuss recent exciting advances in the fabrication, performance enhancement, and applications of wearable textile strain sensors. We describe conventional and novel approaches to achieve textile strain sensors such as coating, conducting elastomeric fiber spinning, wrapping, coiling, coaxial fiber processing, and knitting. We also discuss how important performance parameters such as electrical conductivity, mechanical properties, sensitivity, sensing range, and stability are influenced by fabrication strategies to illustrate their effects on the sensing mechanism of textile sensors. We summarize the potential applications of textile sensors in structural health monitoring, wearable body movement measurements, data gloves, and entertainment. Finally, we present the challenges and opportunities that exist to date in order to provide meaningful guidelines and directions for future research.
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Functionalized branched polymers: promising immunomodulatory tools for the treatment of cancer and immune disorders
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/C9MH00628A
Well-defined synthetic branched nanostructures form an emerging subclass of macromolecular structures whose 3D structure and multivalency offer unique opportunities for fine-tuning internalization and cellular targeting. Dendrimers possess a well-defined 3D-globular backbone with highly versatile functional surface groups and exhibit a range of chemical and biological properties. Branched polymers present unique opportunities for the targeted delivery of diverse bioactive molecules (including targeting ligands, imaging probes, and drugs) via conjugation to multiple sites within the structure. The inherent versatility and multifunctionality of these architectures make them potentially useful for the modulation of multiple immune-related pathways for the treatment of a wide range of diseases and disorders, including cancer and human immunodeficiency virus infection. Herein, we describe the key components of the immune system whose targeting can help overcome immune-related disorders and discuss branched polymers (including dendrimers) as promising delivery systems with unique immunomodulatory properties against cancer and infectious diseases.
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2D ferromagnetism in europium/graphene bilayers†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/C9MH01988J
Intrinsic functionality of 2D materials is crucial for both fundamental studies and practical applications. In particular, 2D magnetism has recently emerged as a major research field bringing in new concepts, physical effects, and device designs. However, the list of stoichiometric 2D magnets is still rather short and would benefit from extension by magnetic graphene derivatives. Here, the graphite intercalation compound EuC6 is scaled down to an Eu/graphene bilayer, an approach inspired by studies of magnetic Eu/silicene (EuSi2) and Eu/germanene (EuGe2). The material, synthesized by Eu deposition on graphene, exhibits 2D ferromagnetism evidenced by low-magnetic-field control over the effective transition temperature. The ferromagnetic state is further manifested by the emergence of negative magnetoresistance and an anomalous Hall effect. Remarkably, induced magnetism does not destroy the parental electronic structure – in the Eu/graphene bilayer, quantum oscillations reveal low-mass carriers, a property inherited from graphene. The material can make an important ingredient of van der Waals heterostructures to be applied in ultracompact spintronics and quantum computing.
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Toward autonomous design and synthesis of novel inorganic materials
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D1MH00495F
Autonomous experimentation driven by artificial intelligence (AI) provides an exciting opportunity to revolutionize inorganic materials discovery and development. Herein, we review recent progress in the design of self-driving laboratories, including robotics to automate materials synthesis and characterization, in conjunction with AI to interpret experimental outcomes and propose new experimental procedures. We focus on efforts to automate inorganic synthesis through solution-based routes, solid-state reactions, and thin film deposition. In each case, connections are made to relevant work in organic chemistry, where automation is more common. Characterization techniques are primarily discussed in the context of phase identification, as this task is critical to understand what products have formed during synthesis. The application of deep learning to analyze multivariate characterization data and perform phase identification is examined. To achieve “closed-loop” materials synthesis and design, we further provide a detailed overview of optimization algorithms that use active learning to rationally guide experimental iterations. Finally, we highlight several key opportunities and challenges for the future development of self-driving inorganic materials synthesis platforms.
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An interfacial floating tumbler with a penetrable structure and Janus wettability inspired by Pistia stratiotes†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00361A
Designing advanced interfacial materials is decisive to the improvement of multiphase systems. Inspired by the superior floatability of Pistia stratiotes, here we present a superhydrophobic/hydrophilic 3D Janus floater with a water managing ability. Its self-regulated floatation mechanism, as well as its water removal logic, should provide insight into the development of multifunctional interfacial carriers in the fields of micro-devices, solar evaporation, etc.
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Inside back cover
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH90055F
A graphical abstract is available for this content
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Strain-ultrasensitive surface wrinkles for visual optical sensors†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00603K
Wearable tactile sensors have found widespread applications in human health monitoring, motion monitoring, human–machine interactions, and artificial prostheses. Herein, we demonstrate a new and feasible strategy for wearable optical sensors based on surface wrinkles that are ultrasensitive to strain using a bilayer wrinkling system, in which the relevance between strain and the optical signal can be founded on surface wrinkles. The strain ((ε, θS)), the wrinkled topography ((A, θW)), and the reflected optical signal ((δ, θO)) are correlated with each other, allowing simultaneous measurement of the strain magnitude and direction due to the vector property of optical signals. In addition, interactively visualized detection of slight strain has been achieved by a conspicuous structural color change, successfully amplifying the strain signal owing to the ultra-sensitivity of wrinkles and the nonlinearity of the optical signal. The sensor also exhibits electrical safety and immunity to electromagnetic interference and thus may find potential applications in detecting various complex slight strains, such as subtle human motion or object deformation.
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The floating body effect of a WSe2 transistor with volatile memory performance†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00151A
The floating body effect in Meta-Stable-Dip RAM (MSDRAM) has been broadly employed in implementing single-transistor capacitor-less (1T0C) dynamic random access memory (DRAM) cells to break through the limitation of finite size reduction of peripheral capacitors. However, the majority of them were broadly demonstrated in conventional CMOS technology, while emerging semiconductor systems are rarely explored. Here, we creatively explore exfoliated multilayer tungsten diselenide (WSe2) for the application of 1T0C DRAM, breaking the limitation of channel thickness in the traditional architecture. Through the comparison of the electrical characteristics among three dual-gate transistors with different lengths of top-gate, we demonstrated the essential role of the floating body effect in achieving the function of 1T0C DRAM displaying two distinct states that are differentiated by hole population within the floating body. Moreover, according to the analysis of in situ electrostatic force microscopy (EFM) measurements and theoretical calculation via density functional theory (DFT), the injection of holes through band-to-band (B2B) tunneling can be ascribed to the effectively electrostatic modulation. These consequences prove our innovative concept to achieve the function of 1T0C DRAM through employing the ML WSe2, which is a vital step toward the breakthrough of the inherent limitations of DRAM cells.
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Distinguishing the respective determining factors for spectral broadening and concentration quenching in multiple resonance type TADF emitter systems†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00511E
Multiple resonance (MR) type thermally activated delayed fluorescence (TADF) emitters have attracted much recent attention due to their narrow emission spectra and high photoluminescence quantum yields (PLQYs). Spectral broadening and concentration quenching at high doping concentrations are two issues currently limiting the development of MR-TADF emitters. However, the origins of these have not been fully clarified so far. In this work, by investigating emitters with the same MR cores but peripheral groups of different steric types, we distinguished that the spectral broadening and concentration quenching are mainly caused by excimer formation and triplet exciton annihilation, respectively. This understanding on aggregated behaviors of MR emitters provides new insight for the further development of high-performance MR-TADF emitters with low concentration sensitivities.
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Photomemristive sensing via charge storage in 2D carbon nitrides†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00069E
Photomemristive sensors have the potential to innovate current photo-electrochemical sensors by incorporating new sensing capabilities including non-invasive, wireless and time-delayed (memory) readout. Here we report the charge storing 2D carbon nitride potassium poly(heptazine imide), K-PHI, as a direct photomemristive sensing platform by capitalizing on K-PHI's visible light bandgap, large oxidation potential, and intrinsic optoionic charge storage properties. Utilizing the light-induced charge storage function of K-PHI nanosheets, we demonstrate memory sensing via charge accumulation and present potentiometric, impedimetric and coulometric readouts to write/erase this information from the material, with no additional reagents required. Additionally, wireless colorimetric and fluorometric detection of the charging state of K-PHI nanoparticles is demonstrated, enabling the material's use as particle-based autonomous sensing probe in situ. The various readout options of K-PHI's response enable us to adapt the sensitivities and dynamic ranges without modifying the sensing platform, which is demonstrated using glucose as a model analyte over a wide range of concentrations (50 μM to 50 mM). Since K-PHI is earth abundant, biocompatible, chemically robust and responsive to visible light, we anticipate that the photomemristive sensing platform presented herein opens up memristive and neuromorphic functions.
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A mechanically adaptive hydrogel neural interface based on silk fibroin for high-efficiency neural activity recording†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00533F
A flexible non-transient electrical platform that can realize bidirectional neural communication from living tissues is of great interest in neuroscience to better understand basic neuroscience and the nondrug therapy of diseases or disorders. The development of soft, biocompatible, and conductive neural interface with mechanical coupling and efficient electrical exchange is a new trend but remains a challenge. Herein, we designed a multifunctional neural electrical communication platform in the form of a mechanically compliant, electrically conductive, and biocompatible hydrogel electrode. Silk fibroin (SF) obtained from Bombyx Mori cocoons was compounded with aldehyde-hyaluronic acid (HA-CHO) with a dynamic network to delay or interrupt the β-sheet-induced hardening of SF chains, resulting in the fabrication of a hydrogel matrix that is mechanically matched to biological tissues. Moreover, the incorporation of functionalized carbon nanotubes (CNTs) facilitated interaction and dispersion and enabled the formation of a hydrogel electrode with a high-current percolation network, thus contributing toward improving the electrical properties in terms of conductivity, impedance, and charge storage capabilities. These advances allow high-efficiency stimulation and the recording of neural signals during in vivo implantation. Overall, a wide range of animal experiments demonstrate that the platform exhibits minimal foreign body responses, thus showing it to be a promising electrophysiology interface for potential applications in neuroscience.
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Leveraging the advancements in functional biomaterials and scaffold fabrication technologies for chronic wound healing applications
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00115B
Exploring new avenues for clinical management of chronic wounds holds the key to eliminating socioeconomic burdens and health-related concerns associated with this silent killer. Engineered biomaterials offer great promise for repair and regeneration of chronic wounds because of their ability to deliver therapeutics, protect the wound environment, and support the skin matrices to facilitate tissue growth. This mini review presents recent advances in biomaterial functionalities for enhancing wound healing and demonstrates a move from sub-optimal methods to multi-functionalized treatment approaches. In this context, we discuss the recently reported biomaterial characteristics such as bioadhesiveness, antimicrobial properties, proangiogenic attributes, and anti-inflammatory properties that promote chronic wound healing. In addition, we highlight the necessary mechanical and mass transport properties of such biomaterials. Then, we discuss the characteristic properties of various biomaterial templates, including hydrogels, cryogels, nanomaterials, and biomolecule-functionalized materials. These biomaterials can be microfabricated into various structures, including smart patches, microneedles, electrospun scaffolds, and 3D-bioprinted structures, to advance the field of biomaterial scaffolds for effective wound healing. Finally, we provide an outlook on the future while emphasizing the need for their detailed functional behaviour and inflammatory response studies in a complex in vivo environment for superior clinical outcomes and reduced regulatory hurdles.
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Integration of negative, zero and positive linear thermal expansion makes borate optical crystals light transmission temperature-independent†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00273F
Negative and zero thermal expansion (NTE and ZTE) materials are widely adopted to eliminate the harmful effect from the “heat expansion and cool contraction” effect and frequently embrace novel fundamental physicochemical mechanisms. To date, the manipulation of NTE and ZTE materials has mainly been realized by chemical component regulation. Here, we propose another method by making use of the anisotropy of thermal expansion in noncubic single crystals, with maximal tunability from the integration of linear NTE, ZTE and positive thermal expansion (PTE). We demonstrate this concept in borate optical crystals of AEB2O4 (AE = Ca or Sr) to make the light transmission temperature-independent by counterbalancing the thermal expansion and thermo-optics coefficient. We further reveal that such a unique thermal expansion behavior in AEB2O4 arises from the synergetic thermal excitation of bond stretching in ionic [AEO8] and rotation between covalent [BO3] groups. This work has significant implications for understanding the thermal excitation of lattice vibrations in crystals and promoting the functionalization of anomalous thermal expansion materials.
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Inside front cover
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH90059A
A graphical abstract is available for this content
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Front cover
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH90058K
A graphical abstract is available for this content
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Back cover
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH90069F
A graphical abstract is available for this content
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Reversible color modulation of luminescent conjugated polymers based on a chemical redox mechanism and applications in rewritable paper and multiple information encryption†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00566B
Reversible color modulation plays a key role in the field of information recording and encryption, but for the common colorful conjugated polymer materials, currently a convenient method to achieve their reversible color modulation is still lacking. Herein, six luminescent conjugated polymers P1 to P6 were successfully designed and synthesized, all of which could realize reversible color modulation through a similar reversible chemical redox behavior accompanied by reversible color and fluorescence changes. The same absorption spectral changes as those under electrochemical redox conditions strongly confirmed that these polymers underwent reversible redox reactions in the Fe3+ and H2O system, which happened spontaneously according to the theoretical analysis of the reaction thermodynamics. Based on the reversible color modulation in the Fe3+ and H2O system, polymers P1, P2 and P3, with different colors (yellow, orange and red) and fluorescence emissions, were successfully applied as rewritable paper with multi-color and multi-fluorescence printing as well as long-term recording capabilities. Meanwhile, polymers P1, P4, P5 and P6, which showed similar green fluorescence and yellow color but different oxidation potentials, were also introduced to accomplish multiple encryption and decryption of information, based on the step-by-step selective oxidation of the four polymers by adjusting the concentration of Fe3+.
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Inside back cover
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH90068H
A graphical abstract is available for this content
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High throughput exploration of the oxidation landscape in high entropy alloys†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00729K
High entropy alloys (HEAs) have gained interest for structural applications in extreme environments. With a potentially vast chemical and phase space, there are significant opportunities to discover superior performing alloys. Crucial for most high-temperature applications is understanding and mitigating the oxidation behavior of these chemically complex alloys. Most experimental and computational HEA studies have focused on a limited set of compositions and only a fraction of these compositions have been characterized for oxidation. We present a high-throughput framework that utilizes density-functional theory (DFT) in concert with a combined machine-learning model and grand-canonical linear programming for assessing phase stability, phase-fraction, chemical activity and high-temperature survivability of arbitrary HEAs. This framework considers temperature dependent contributions to the Gibbs energy of the competing phases arising from short-range order and vibrational entropy. We demonstrate the effectiveness of the framework by assessing the thermodynamic stability, oxidation behavior, chemical activity, and phase decomposition of body-centered cubic Mo–W–Ta–Ti–Zr refractory HEAs. A total of 51 compositions were analyzed and ranked in order of their survivability based on the Pareto-front analysis. Oxidation was performed at 1373 K on four samples in air showing the difference in oxidation behavior determined experimentally through scale thickness and their mass changes. The insights on oxidation behavior presented in this work will enable the fast assessment of technologically useful HEAs needed for future structural application in extreme conditions.
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High photoluminescence quantum yield near-infrared emission from a lead-free ytterbium-doped double perovskite†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00483F
When excited by photons with energies greater than 2.2 eV, the bandgap energy, Yb-doped Cs2AgBiBr6 thin films synthesized via physical vapor deposition emit strong near-infrared luminescence centered at ∼1.24 eV via the Yb3+ 2F5/2 → 2F7/2 electronic transition. Robust, reproducible, and stable photoluminescence quantum yields (PLQY) as high as 82.5% are achieved with Cs2AgBiBr6 films doped with 8% Yb. This high PLQY indicates facile and efficient energy transfer from the perovskite host, Cs2AgBiBr6, to Yb, making Cs2AgBiBr6 the most promising lead-free down-conversion material.
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2464
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
1.60 52 Science Citation Index Expanded Not
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